![molecular formula C8H14Cl2F2N4 B2906680 [3-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine;dihydrochloride CAS No. 2503203-02-7](/img/structure/B2906680.png)
[3-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine;dihydrochloride
Overview
Description
[3-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine;dihydrochloride is a compound of significant interest in the field of medicinal chemistry. This compound features a unique triazolopyridine structure, which is known for its potential therapeutic applications. The presence of difluoromethyl and methanamine groups further enhances its chemical properties, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine;dihydrochloride typically involves the treatment of precursor compounds with specific reagents under controlled conditions. One common method involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with isocyanates in the presence of triethylamine . This reaction is carried out under mild conditions, resulting in high yields of the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
[3-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, [3-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine;dihydrochloride is studied for its potential biological activities. It has shown promise in preliminary studies as an anticancer agent, with the ability to induce apoptosis in cancer cells .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and other diseases.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of [3-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine;dihydrochloride involves its interaction with molecular targets in cells. It has been shown to up-regulate pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins like Bcl2, leading to the activation of caspase-3 and the induction of apoptosis . This pathway is crucial for its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives: These compounds share a similar triazolopyrazine structure and have shown anticancer properties.
5,6,7,8-Tetrahydro-[1,2,4]triazolo-[4,3-a]pyrazines: These compounds are also studied for their medicinal chemistry applications and have similar synthetic routes.
Uniqueness
The uniqueness of [3-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine;dihydrochloride lies in its specific difluoromethyl and methanamine groups, which enhance its chemical properties and biological activities. These modifications make it a valuable compound for further research and development in various scientific fields.
Biological Activity
The compound [3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine; dihydrochloride is a member of the triazole family and has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.
- IUPAC Name : [3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine
- Molecular Formula : CHFN
- Molecular Weight : 202.21 g/mol
- CAS Number : 1394724-38-9
Research indicates that compounds with similar structures exhibit significant interactions with neurotransmitter systems. Specifically, the triazole moiety is known to influence dopamine receptor activity. In animal studies, compounds in this class have been shown to block nicotine and cocaine-induced behaviors, suggesting potential applications in treating addiction disorders .
1. Dopamine Receptor Antagonism
Studies have demonstrated that derivatives of the triazolo-pyridine structure can act as selective antagonists for dopamine D3 receptors. This antagonism is crucial in modulating behaviors associated with addiction and reward pathways in the brain. For instance:
2. Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties. Research has indicated that similar compounds can enhance acetylcholine levels in the medial prefrontal cortex, which is vital for cognitive functions and memory .
3. Anti-inflammatory Activity
Preliminary investigations into related triazole derivatives have shown promising anti-inflammatory effects. For example:
- In vitro studies revealed that certain analogs inhibited COX enzymes effectively, leading to reduced production of pro-inflammatory mediators like PGE .
Case Study 1: Addiction Models
In a controlled study involving rats conditioned with nicotine and cocaine:
- The administration of a triazolo derivative led to a significant reduction in conditioned place preference scores compared to control groups. This suggests that the compound may be effective in mitigating addictive behaviors.
Case Study 2: Neurotransmitter Modulation
A study examining the effects on neurotransmitter levels found that:
- The compound increased extracellular acetylcholine levels significantly when administered to rat models, indicating its potential use in cognitive enhancement therapies.
Data Tables
Property | Value |
---|---|
IUPAC Name | [3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine |
Molecular Formula | CHFN |
Molecular Weight | 202.21 g/mol |
CAS Number | 1394724-38-9 |
Biological Activity | Effect |
---|---|
Dopamine D3 Receptor Antagonism | Reduced addiction behavior |
Neurotransmitter Modulation | Increased acetylcholine levels |
Anti-inflammatory Activity | Inhibition of COX enzymes |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing [3-(Difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine dihydrochloride, and how are purity and yield optimized?
- Methodology : Synthesis typically involves multi-step reactions, such as cyclization of triazole precursors followed by functionalization of the pyridine ring. Key steps include:
- Cyclocondensation of hydrazine derivatives with carbonyl intermediates under reflux conditions (e.g., ethanol or DMF as solvents) .
- Difluoromethylation using reagents like ClCF₂H or BrCF₂H under controlled temperatures (40–80°C) to minimize side reactions .
- Salt formation with HCl to stabilize the final dihydrochloride form.
- Optimization : Purity (>95%) is achieved via column chromatography or recrystallization (e.g., aqueous DMF or ethanol). Yields (50–86%) depend on solvent polarity, catalyst choice (e.g., Pd/C for hydrogenation), and reaction time .
Q. How is the compound characterized structurally, and what analytical techniques validate its identity?
- Structural Confirmation :
- NMR Spectroscopy : and NMR (DMSO-d₆ or CDCl₃) identify proton environments (e.g., difluoromethyl peaks at δ 5.1–5.3 ppm) and carbon frameworks .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., calculated 293.12 vs. observed 293.12 for C₈H₁₃Cl₂F₃N₄) .
- Infrared Spectroscopy : IR (KBr) detects functional groups (e.g., N-H stretches at 3300–3500 cm⁻¹) .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Dose-Response Studies : Use cell-based assays (e.g., IC₅₀ determination in cancer lines) with concentrations ranging from 1 nM to 100 µM.
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates to measure inhibition kinetics .
- Safety Profiling : Assess cytotoxicity in normal cell lines (e.g., HEK293) and acute toxicity in zebrafish or rodent models .
Q. What safety protocols are critical when handling this compound in the lab?
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential irritancy (no specific GHS classification, but caution advised) .
- Storage : Keep in airtight containers at –20°C, protected from light and moisture to prevent decomposition .
Advanced Research Questions
Q. How can synthetic routes be optimized for scalability and reduced byproduct formation?
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd or Cu) for cyclization steps to improve regioselectivity .
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce reaction time .
- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates) and adjust stoichiometry or solvent ratios .
Q. What computational tools aid in predicting its reactivity and binding interactions?
- Quantum Chemical Calculations : Employ DFT (Density Functional Theory) to model reaction pathways (e.g., difluoromethylation energetics) .
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite to prioritize in vitro testing .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity?
- SAR Studies :
- Replace difluoromethyl with trifluoromethyl or ethyl groups to assess hydrophobic/hydrophilic balance .
- Modify the pyridine ring with halogens (Cl, F) or electron-withdrawing groups to enhance target binding .
- Data Interpretation : Compare IC₅₀ values across analogs using ANOVA to identify statistically significant trends .
Q. How should conflicting bioactivity data between in vitro and in vivo models be resolved?
- Pharmacokinetic Analysis : Measure plasma stability, protein binding, and metabolic clearance (e.g., liver microsomes) to explain efficacy gaps .
- Dosing Adjustments : Optimize administration routes (e.g., intraperitoneal vs. oral) and formulations (e.g., PEGylated nanoparticles) to improve bioavailability .
Q. What strategies are effective for scaling up synthesis without compromising purity?
Properties
IUPAC Name |
[3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanamine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N4.2ClH/c9-7(10)8-13-12-6-2-1-5(3-11)4-14(6)8;;/h5,7H,1-4,11H2;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJOJMKMCMBTCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1CN)C(F)F.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2F2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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